

A Comparative Guide to the Computational and Docking Studies of Isoxazole Derivatives

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Compound of Interest

Compound Name: *Ethyl isoxazole-5-carboxylate*

Cat. No.: B071279

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For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[1] Computational methods, particularly molecular docking, have become indispensable tools in the early stages of drug discovery to predict the binding affinities and modes of action of novel isoxazole derivatives, thereby accelerating the identification of promising lead compounds.^{[1][2]} This guide provides a comparative overview of computational and docking studies performed on various isoxazole derivatives, supported by in vitro experimental data.

Performance Comparison of Isoxazole Derivatives

The following tables summarize the quantitative data from various studies, comparing the in silico (docking scores) and in vitro (biological activity) performance of different isoxazole derivatives against several key biological targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.^[1] Molecular docking studies have been instrumental in identifying isoxazole derivatives with potent and selective COX inhibitory activity.

Compound ID	Target	Docking Score (kcal/mol)	In Vitro IC50 (nM)	Selectivity Ratio (COX-1/COX-2)	Reference
A13	COX-1	-	64	4.63	[3][4][5]
COX-2	-	13	[3][4][5]	-	
C3	COX-2	-	-	-	[6]
C5	COX-2	-	-	-	[6]
C6	COX-2	-	-	-	[6]

Note: Specific docking scores for all compounds were not consistently reported across all studies.

Compound A13, an isoxazole-carboxamide derivative, demonstrated high potency against both COX-1 and COX-2, with a notable selectivity for COX-2.[3][4][5] The 3,4-dimethoxy and chloro substitutions on the phenyl rings were identified as crucial for its binding interaction with the COX-2 enzyme.[3][4][5] Similarly, compounds C3, C5, and C6 were highlighted as potent and selective COX-2 inhibitors in another study.[6]

Anticancer Activity

Isoxazole derivatives have been extensively investigated for their anticancer properties, with studies targeting various cancer-related proteins like VEGFR2 and CYP450 enzymes.[7][8]

Compound ID	Target	Cell Line(s)	In Vitro IC50 (μ M)	Reference
3c	VEGFR2	Leukemia (HL-60(TB), K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)	- (%GI = 70.79-92.21 at 10 μ M)	[8]
8	VEGFR2	Hepatocellular Carcinoma (HepG2)	0.84	[8]
10a	VEGFR2	Hepatocellular Carcinoma (HepG2)	0.79	[8]
10c	VEGFR2	Hepatocellular Carcinoma (HepG2)	0.69	[8]
2a	-	Melanoma (B16F1), Colon (Colo205), Hepatocellular (HepG2), Cervical (HeLa)	7.55–40.85	[9]
2e	-	Melanoma (B16F1)	0.079	[9]
4-OH derivative	CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6	-	- (Strong binding affinity)	[7]
4-F derivative	CYP1A2	-	- (Strong binding affinity)	[7]

Several isoxazole-based carboxamides, ureates, and hydrazones have shown promising anticancer activity.^[8] In particular, compounds 8, 10a, and 10c exhibited sub-micromolar IC₅₀ values against the HepG2 cell line, which overexpresses VEGFR2.^[8] Another study identified compound 2e as a highly potent agent against melanoma (B16F1) with an IC₅₀ of 0.079 μ M.^[9] Molecular docking studies on different isoxazole derivatives also predicted strong binding affinities to various CYP450 enzymes, suggesting their potential as anticancer agents.^[7]

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been evaluated against various bacterial and fungal strains.^{[3][10]}

Compound ID	Target Enzyme	Organism(s)	In Vitro MIC (mg/mL)	Docking Score (kcal/mol)	Reference
A8	Elastase, KPC-2 carbapenemase	Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans	2	-	[3] [4] [5]
A9	-	Pseudomonas aeruginosa, Candida albicans	2	-	[3]
Isoxazole-amide conjugates	-	Candida albicans	-	-10.29 to -15.08	[10]

Compounds A8 and A9 displayed significant activity against *P. aeruginosa* and *C. albicans*.^[3] Molecular docking suggested that the antibacterial action of A8 could be attributed to its interaction with elastase in *P. aeruginosa* and KPC-2 carbapenemase in *K. pneumonia*.^{[3][5]} A separate study on novel isoxazole-amide conjugates reported high docking scores against a *C. albicans* receptor, indicating a strong binding affinity.^[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Molecular Docking

The in silico molecular docking studies were generally performed to understand the binding interactions between the isoxazole derivatives and their target proteins.[\[1\]](#)[\[3\]](#)[\[7\]](#)

General Workflow:

- Protein Preparation: The 3D crystal structure of the target protein (e.g., COX enzymes, VEGFR2, CYP450) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
- Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using appropriate force fields.
- Docking Simulation: Molecular docking is carried out using software such as AutoDock, Schrödinger's Glide, or GOLD. The prepared ligands are docked into the active site of the prepared protein.
- Analysis of Results: The resulting docking poses are analyzed based on their docking scores, binding energies, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

In Vitro Enzyme Inhibition Assays

These assays provide quantitative measures of a compound's ability to inhibit the activity of a specific enzyme.[\[1\]](#)

Example: COX Inhibition Assay[\[1\]](#)

- Incubation: The COX enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of the isoxazole compound (test inhibitor) or a standard inhibitor.

- Reaction Initiation: The substrate (e.g., arachidonic acid) is added to start the enzymatic reaction.
- Detection: The amount of product formed (e.g., prostaglandin) is quantified using methods like colorimetric or fluorometric assays.
- IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Cell Viability (Cytotoxicity) Assays

These assays are used to determine the effect of compounds on the proliferation of cancer cells.[\[3\]](#)[\[9\]](#)

Example: MTS Assay[\[3\]](#)

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 48 or 72 hours).
- MTS Reagent Addition: The MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product.
- Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.

Antimicrobial Susceptibility Testing

This is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[\[3\]](#)

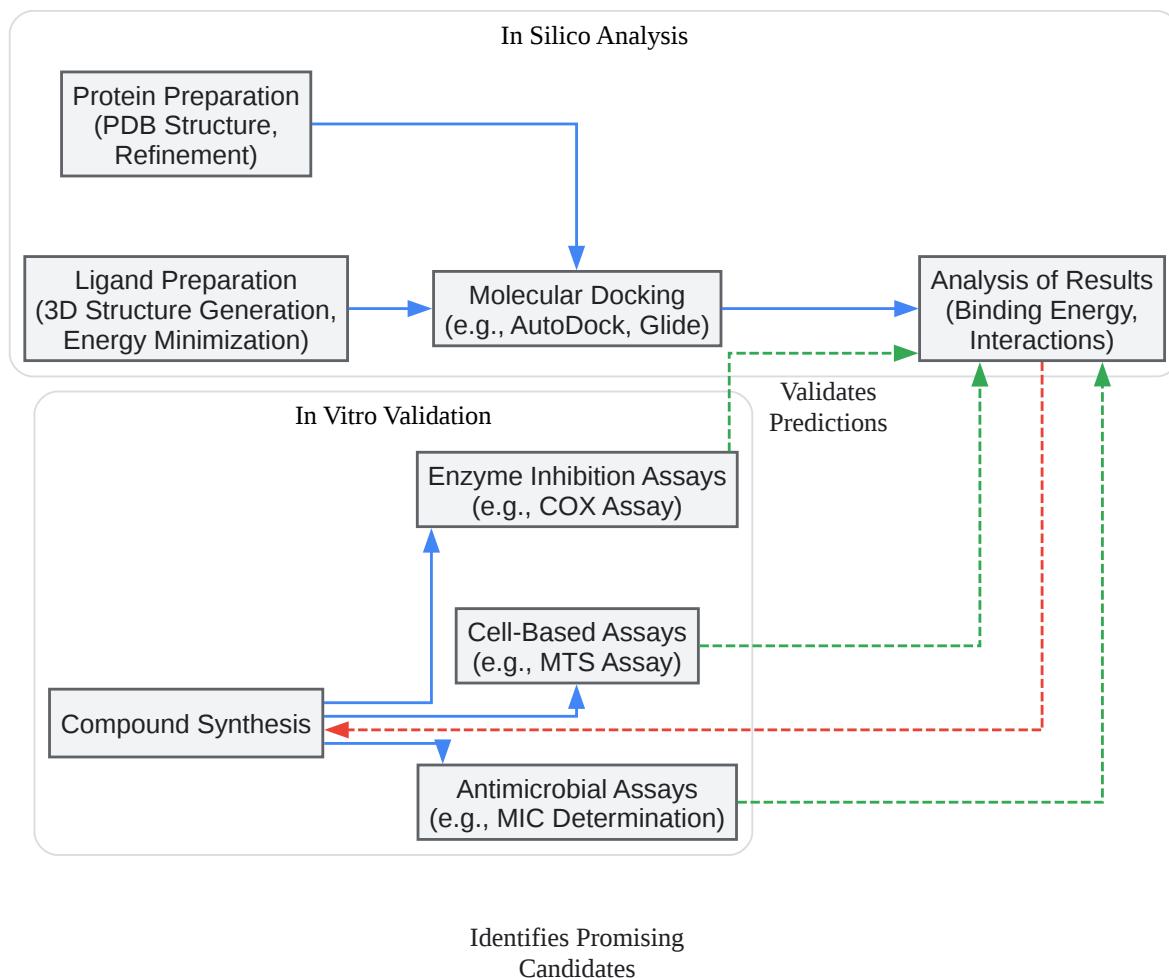
Example: Microdilution Assay[\[3\]](#)

- Preparation: A serial dilution of the isoxazole compounds is prepared in a liquid growth medium in a 96-well plate.

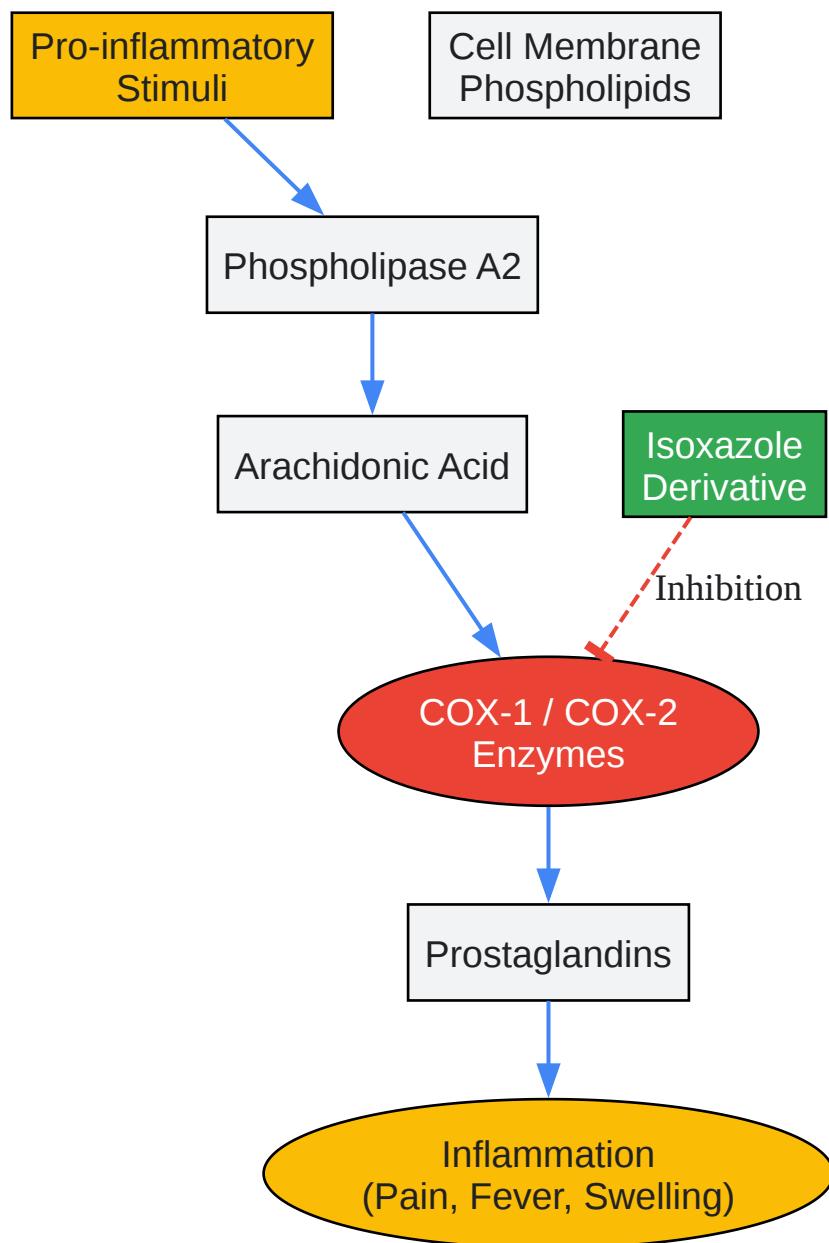
- Inoculation: A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.
- Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the computational and experimental evaluation of **ethyl isoxazole-5-carboxylate** derivatives.

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Caption: Workflow for computational and experimental studies.



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Caption: Inhibition of the COX pathway by isoxazole derivatives.

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